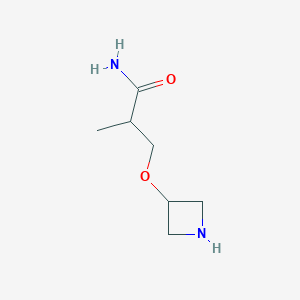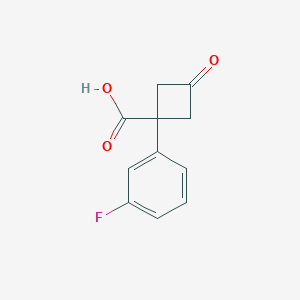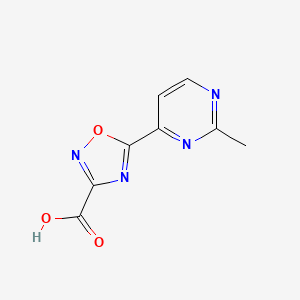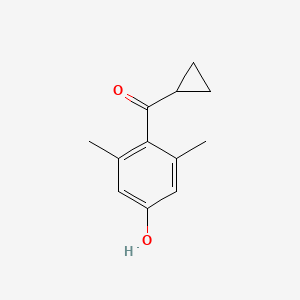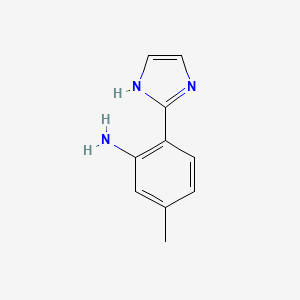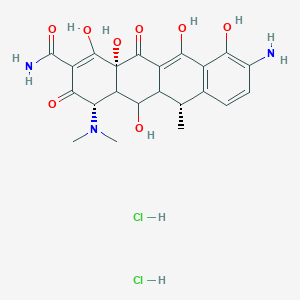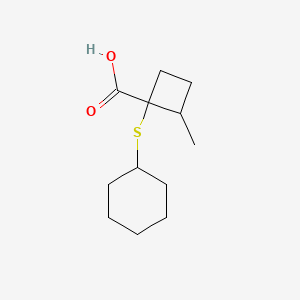
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexylsulfanyl group attached to a cyclobutane ring, which also bears a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of cyclohexylthiol with 2-methylcyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the carbonyl group of the cyclobutanone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has a range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Cyclohexylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to different ring systems.
Cyclobutane carboxylic acids: Compounds with carboxylic acid groups attached to cyclobutane rings.
Uniqueness: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclohexylsulfanyl and cyclobutane carboxylic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H20O2S |
|---|---|
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
1-cyclohexylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
Clé InChI |
YXZPTSNYXNHBFY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1(C(=O)O)SC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


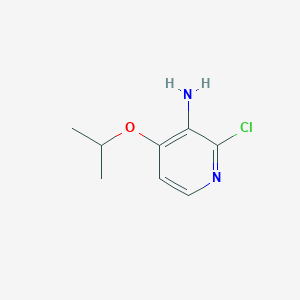
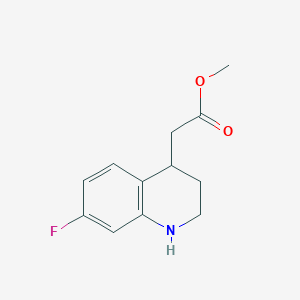
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
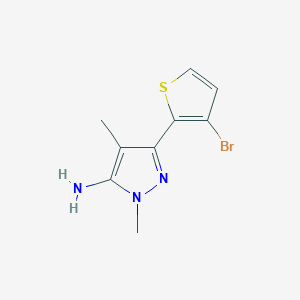
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)

